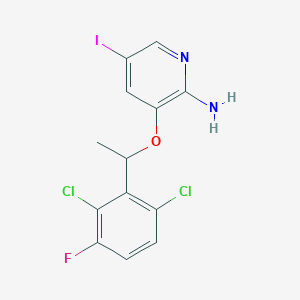
iodopyridin-2-aMine
Overview
Description
Iodopyridin-2-amine, also known as 2-amino-5-iodopyridine, is a heterocyclic organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, where an iodine atom is substituted at the 5-position and an amino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodopyridin-2-amine typically involves the iodination of 2-aminopyridine. One common method is the reaction of 2-aminopyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of catalytic systems and greener oxidizing agents can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines
Scientific Research Applications
Iodopyridin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands
Mechanism of Action
The mechanism of action of iodopyridin-2-amine in chemical reactions is primarily influenced by the presence of the iodine atom and the amino group. The iodine atom acts as an electron-withdrawing group, making the pyridine ring more susceptible to nucleophilic attack. The amino group, on the other hand, can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. In biological systems, this compound may interact with specific enzymes or receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-iodopyridine
- 2-Amino-4-iodopyridine
- 2-Amino-6-iodopyridine
- 2-Amino-5-bromopyridine
Uniqueness
Compared to its analogs, iodopyridin-2-amine is unique due to the specific positioning of the iodine atom and the amino group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .
Properties
CAS No. |
756520-48-6 |
|---|---|
Molecular Formula |
C13H10Cl2FIN2O |
Molecular Weight |
427.04 g/mol |
IUPAC Name |
3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-iodopyridin-2-amine |
InChI |
InChI=1S/C13H10Cl2FIN2O/c1-6(11-8(14)2-3-9(16)12(11)15)20-10-4-7(17)5-19-13(10)18/h2-6H,1H3,(H2,18,19) |
InChI Key |
SROXKENAXWOWHM-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)I)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)I)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate](/img/structure/B3193779.png)

![3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3193784.png)
![2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol](/img/structure/B3193797.png)
![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3193804.png)


